

Intracellular signaling pathways activated by 12-HpETE

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Compound of Interest

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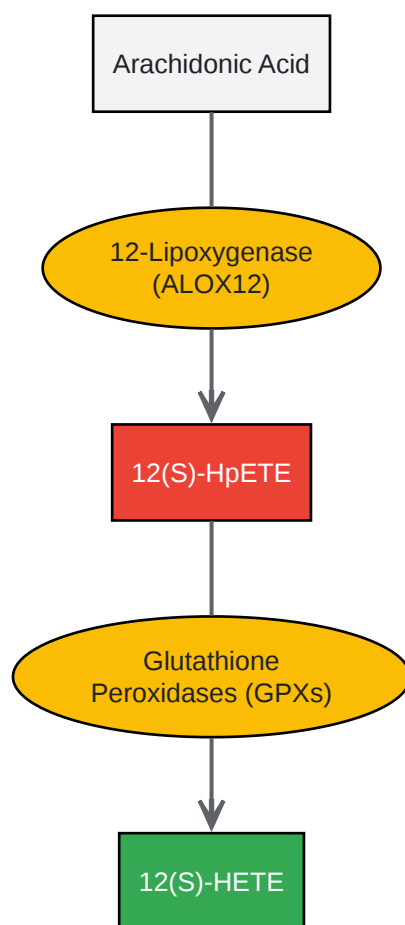
An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by 12-HpETE

Introduction

12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a highly reactive lipid mediator derived from the oxygenation of arachidonic acid by the 12-lipoxygenase (12-LOX) family of enzymes.[1][2] In cellular systems, 12-HpETE is rapidly reduced by peroxidases, such as glutathione peroxidase, to its more stable corresponding hydroxyl derivative, 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2][3] While 12-HpETE is the initial product, much of the research into its biological effects has utilized the more stable 12-HETE. These eicosanoids are pivotal in a multitude of physiological and pathological processes, acting as local signaling molecules in inflammation, angiogenesis, thrombosis, and cancer metastasis.[3][4] This guide provides a detailed overview of the core intracellular signaling pathways activated by 12-HpETE and its metabolite 12-HETE, offering structured data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Biosynthetic Pathway

The synthesis of 12-HETE from arachidonic acid is a two-step enzymatic process. The rate-limiting step is the stereospecific insertion of molecular oxygen into arachidonic acid at the C-12 position by 12-lipoxygenase (ALOX12), forming 12(S)-HpETE.[5] This unstable intermediate is then quickly reduced to 12(S)-HETE by cellular peroxidases.[5]



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Biosynthesis of 12(S)-HETE from Arachidonic Acid.

Receptor-Mediated Signaling Activation

12-HETE, the stable metabolite of 12-HpETE, initiates its effects primarily by interacting with specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors identified are:

- GPR31 (12-HETER): A high-affinity receptor for 12(S)-HETE.[2][3] Its activation is linked to multiple downstream pathways, including MAPK and NF-κB.[1][2]
- Leukotriene B4 Receptor 2 (BLT2): A lower-affinity receptor that can also be activated by 12-HETE and is involved in mediating responses like chemotaxis and calcium mobilization.[6][7]

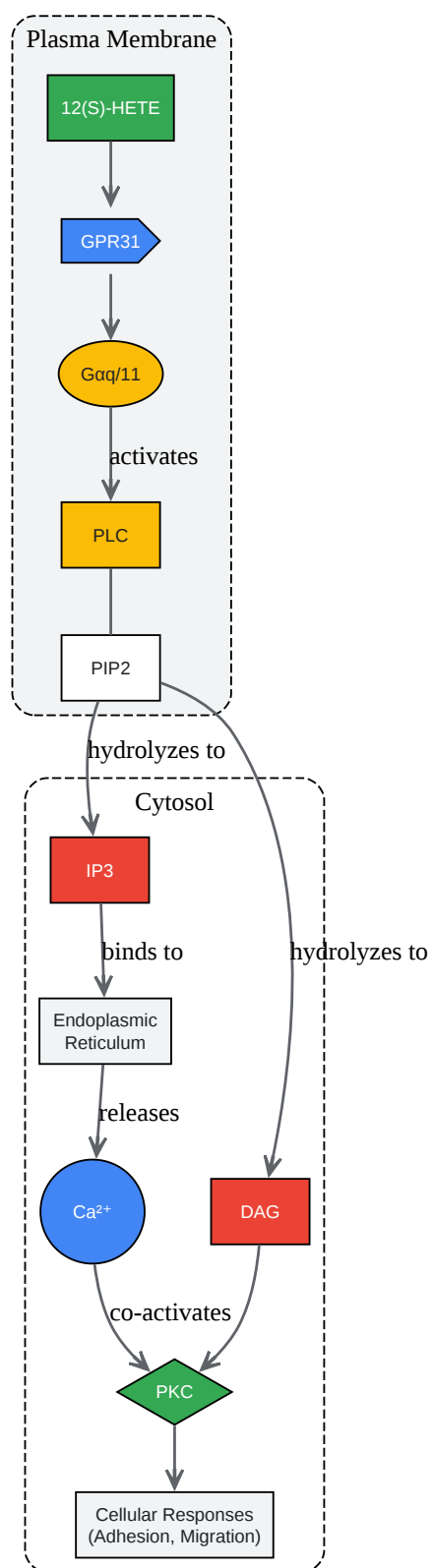
Activation of these receptors, particularly GPR31 which is often coupled to Gai/o or Gαq/11, triggers a cascade of intracellular events.[1][8]

Core Intracellular Signaling Pathways

Upon receptor binding, 12-HETE activates several key signaling cascades that regulate a wide array of cellular functions.

Calcium Mobilization and Protein Kinase C (PKC) Activation

One of the most immediate responses to 12-HETE is an increase in intracellular calcium ($[Ca^{2+}]_i$).^[9] This is often mediated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2) into inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 triggers the release of Ca^{2+} from the endoplasmic reticulum, while DAG, in concert with elevated Ca^{2+} , activates isoforms of Protein Kinase C (PKC).^[8] 12(S)-HETE has been shown to induce a rapid increase in both DAG and IP_3 levels.^[8] PKC activation plays a crucial role in cell adhesion, migration, and gene expression.^{[4][8]}



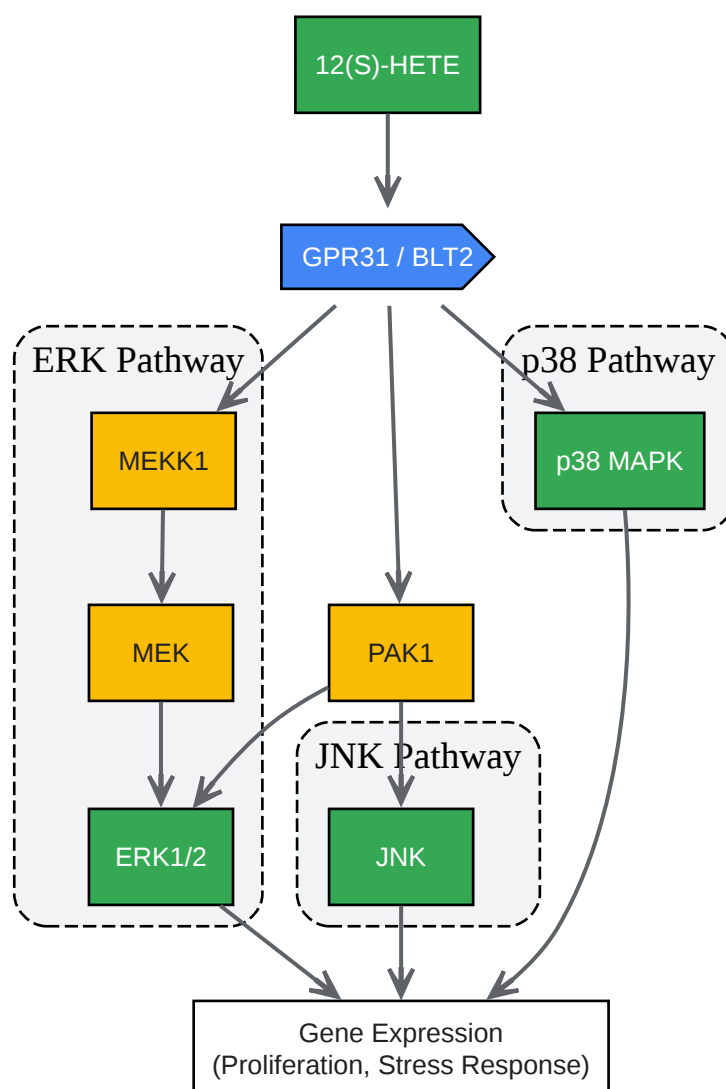
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12-HETE-induced PLC/PKC activation and Ca²⁺ mobilization.

Mitogen-Activated Protein Kinase (MAPK) Pathways

12-HETE is a potent activator of several MAPK pathways, which are critical for regulating cell proliferation, differentiation, and stress responses.[2]

- ERK1/2 Pathway: Activation of the Ras/Raf/MEK/ERK cascade is frequently observed and is linked to cell growth and survival.[1][6]
- p38 MAPK Pathway: This pathway is often activated in response to cellular stress and inflammatory stimuli. 12(S)-HETE can directly activate p38 MAPK, leading to the phosphorylation of downstream targets like the CREB transcription factor.[10][11]
- JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is also activated by 12-HETE, contributing to stress responses and apoptosis.[10][12]

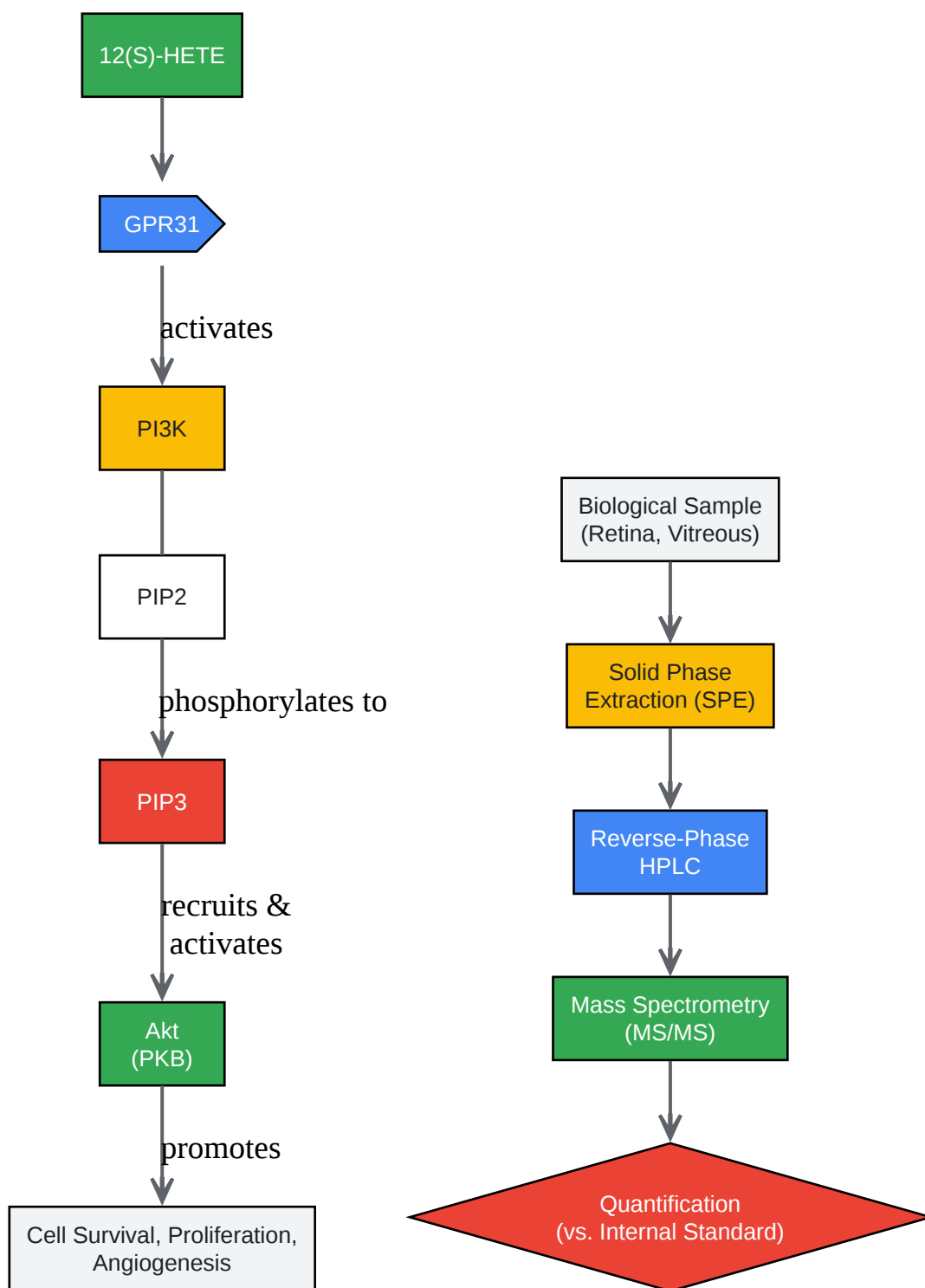


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MAPK signaling pathways activated by 12-HETE.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and angiogenesis. In several cell types, including pulmonary artery endothelial cells and cancer cells, 12-HETE promotes survival and prevents apoptosis by activating this pathway.^{[13][14]} Akt, a serine/threonine kinase, phosphorylates a wide range of downstream targets to inhibit apoptotic machinery and promote cell cycle progression.



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